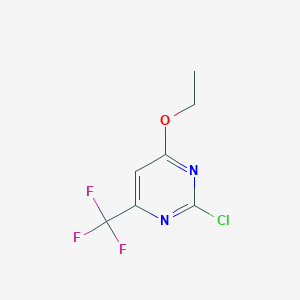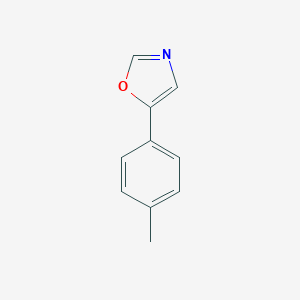
5-(4-Methylphenyl)-1,3-oxazole
Descripción general
Descripción
Synthesis Analysis
The synthesis of oxazole derivatives is a topic of interest in the field of organic chemistry. Paper discusses a versatile template for the synthesis of various 2-phenyl-3,4-substituted oxazoles. The method involves nucleophilic ring-opening of oxazolone followed by 5-endo cyclization in the presence of silver carbonate. This approach could potentially be adapted for the synthesis of "5-(4-Methylphenyl)-1,3-oxazole" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
While the exact molecular structure of "5-(4-Methylphenyl)-1,3-oxazole" is not provided, related compounds have been studied using X-ray diffraction and computational methods. For instance, paper uses XRD data and theoretical calculations to optimize the structure of a triazole derivative, which is structurally similar to oxazoles. These methods could be applied to determine the molecular structure of "5-(4-Methylphenyl)-1,3-oxazole" and predict its properties.
Chemical Reactions Analysis
The chemical reactivity of oxazole derivatives can vary depending on the substituents attached to the ring. Paper describes the reactivity of a triazole derivative, which undergoes alkylation and nitration reactions. Similar reactions might be expected for "5-(4-Methylphenyl)-1,3-oxazole," with the potential for electrophilic substitution on the phenyl ring or reactions at the oxazole ring itself.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives are influenced by their molecular structure. Paper discusses the characterization of a triazole compound, including its vibrational frequencies and NMR chemical shift values. These techniques could be used to characterize "5-(4-Methylphenyl)-1,3-oxazole" and determine its physical properties, such as melting point, solubility, and stability. The nonlinear optical properties of related compounds are also of interest, as seen in paper , which could suggest potential applications for "5-(4-Methylphenyl)-1,3-oxazole" in optical materials.
Aplicaciones Científicas De Investigación
1. Antileishmanial and Antimalarial Applications
- Summary of Application: Pyrazole-bearing compounds, including “5-(4-Methylphenyl)-1,3-oxazole”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
- Methods of Application: The compounds were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques. The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
- Results or Outcomes: Compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047). The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
2. Treatment of Rheumatoid Arthritis and Osteoarthritis
- Summary of Application: The compound “5-(4-Methylphenyl)-1,3-oxazole” was identified as SC-58635, celecoxib, which is currently in phase III clinical trials for the treatment of rheumatoid arthritis and osteoarthritis .
- Methods of Application: The compound was identified through extensive structure−activity relationship (SAR) work within a series of sulfonamide-containing 1,5-diarylpyrazole derivatives .
- Results or Outcomes: The compound is currently in phase III clinical trials for the treatment of rheumatoid arthritis and osteoarthritis .
3. Synthesis of Hydrazine-Coupled Pyrazole Derivatives
- Summary of Application: “5-(4-Methylphenyl)-1,3-oxazole” is used in the synthesis of hydrazine-coupled pyrazole derivatives .
- Methods of Application: The compounds were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
- Results or Outcomes: The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
4. Synthesis of Metallo Porphyrin Derivatives
- Summary of Application: “5-(4-Methylphenyl)-1,3-oxazole” is used in the synthesis of metallo porphyrin derivatives .
- Methods of Application: The compound was used to synthesize 5-(4-Carboxyphenyl)-10,15,20-tris(4-methylphenyl) porphyrin and its metal complex with Zn(II), Pd(II), Cu(II) and Ni(II) .
- Results or Outcomes: The formation of the complex produces changes mainly in the free-base porphyrin characteristic absorption Q-bands and in the fluorescence quantum yields .
5. Synthesis of Hydrazine-Coupled Pyrazole Derivatives
- Summary of Application: “5-(4-Methylphenyl)-1,3-oxazole” is used in the synthesis of hydrazine-coupled pyrazole derivatives .
- Methods of Application: The compounds were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
- Results or Outcomes: The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
6. Synthesis of Metallo Porphyrin Derivatives
- Summary of Application: “5-(4-Methylphenyl)-1,3-oxazole” is used in the synthesis of metallo porphyrin derivatives .
- Methods of Application: The compound was used to synthesize 5-(4-Carboxyphenyl)-10,15,20-tris(4-methylphenyl) porphyrin and its metal complex with Zn(II), Pd(II), Cu(II) and Ni(II) .
- Results or Outcomes: The formation of the complex produces changes mainly in the free-base porphyrin characteristic absorption Q-bands and in the fluorescence quantum yields .
Safety And Hazards
Direcciones Futuras
The future directions for “5-(4-Methylphenyl)-1,3-oxazole” could involve further exploration of its pharmacological properties. For instance, indole derivatives, which are structurally similar to oxazoles, have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .
Propiedades
IUPAC Name |
5-(4-methylphenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8-2-4-9(5-3-8)10-6-11-7-12-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPVBCSBGBAMCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372297 | |
| Record name | 5-(4-methylphenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730724 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(4-Methylphenyl)-1,3-oxazole | |
CAS RN |
143659-19-2 | |
| Record name | 5-(4-methylphenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



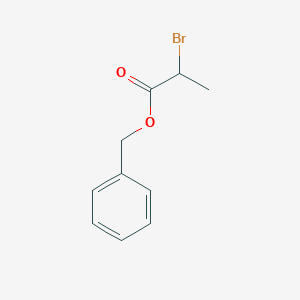

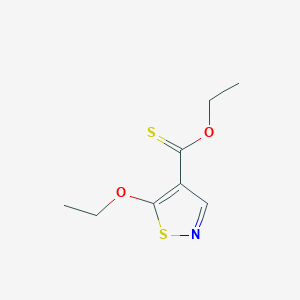
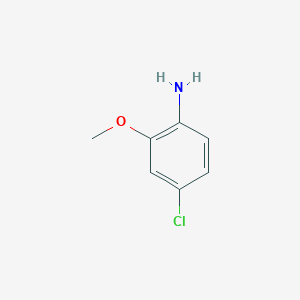

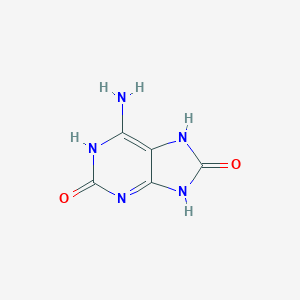
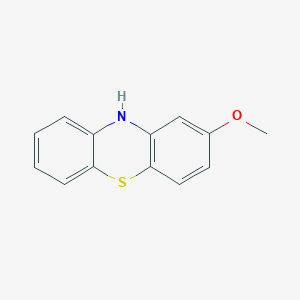
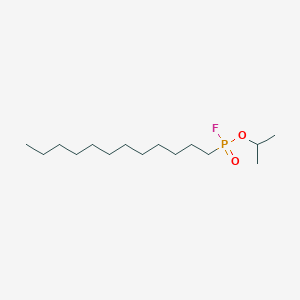
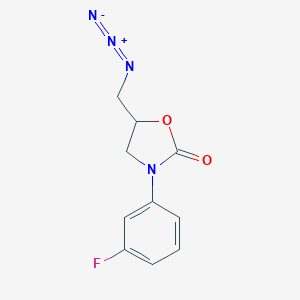
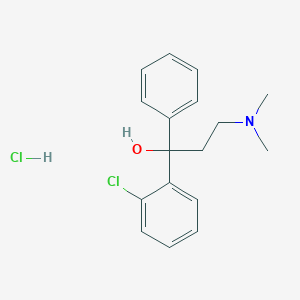
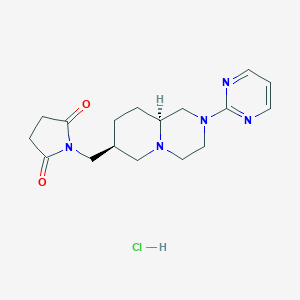
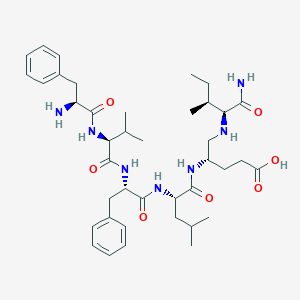
![5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B126203.png)
